Cas no 77640-21-2 (p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside)

Technical Introduction: p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside is a synthetic glycoside derivative widely utilized in enzymatic and biochemical research. Its key advantage lies in its role as a chromogenic substrate for glycosidase enzymes, particularly α-L-fucosidases, enabling sensitive detection and quantification of enzymatic activity. The p-nitrophenyl moiety facilitates spectrophotometric analysis upon hydrolysis, releasing p-nitrophenol for measurable absorbance at 400–410 nm. The β-L-fucopyranosyl linkage mimics natural glycan structures, making it valuable for studying fucosidase specificity and carbohydrate-processing mechanisms. This compound is characterized by high purity and stability, ensuring reliable performance in kinetic assays and inhibitor studies. Its specificity and ease of use make it a preferred choice for investigating glycosidase function in biomedical and glycobiology research.
p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside structure
77640-21-2 structure
Product Name:p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside
CAS No:77640-21-2
MF:C18H25NO12
MW:447.390606641769
CID:550498
PubChem ID:71307220
Update Time:2025-05-25

p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside
    • p-Nitrophenyl 2-O-(b-L-Fucopyranosyl)-b-D-galactopyranoside
    • b-D-Galactopyranoside,4-nitrophenyl 2-O-(6-deoxy-b-L-galactopyranosyl)-
    • P-NITROPHENYL 2-O-(ß-L-FUCOPYRANOSYL)-ß-D-GALACTOPYRANOSIDE
    • W-203783
    • A-D-galactopyranoside
    • p-Nitrophenyl 2-O-(?-L-fucopyranosyl)-?-D-galactopyranoside
    • CS-0534726
    • DTXSID50745393
    • 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside
    • (2R,3S,4R,5S,6S)-2-{[(2S,3R,4S,5R,6R)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-(4-NITROPHENOXY)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
    • HY-D1510
    • 4-Nitrophenyl 2-O-(
    • 77640-21-2
    • 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside
    • A-L-Fucopyranosyl)-
    • (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • p-Nitrophenyl 2-O-(beta-L-Fucopyranosyl)-beta-D-galactopyranoside
    • (2R,3S,4R,5S,6S)-2-(((2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol
    • 4-Nitrophenyl 2-O-(6-Deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside;Fuc1-beta-2Gal-beta-PNP
    • DA-66786
    • Inchi: 1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1
    • InChI Key: FMNXEBSKDAQHBI-PRQUWTJASA-N
    • SMILES: O([C@@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)[C@H]1[C@H](OC2C=CC(=CC=2)[N+](=O)[O-])O[C@H](CO)[C@@H]([C@@H]1O)O

Computed Properties

  • Exact Mass: 447.138
  • Monoisotopic Mass: 447.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.5
  • Topological Polar Surface Area: 204Ų

Experimental Properties

  • Density: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 233-236°C dec.
  • Boiling Point: 740.5°C at 760 mmHg
  • Flash Point: 401.7°C
  • Refractive Index: 1.649
  • Solubility: Slightly soluble (2.2 g/l) (25 º C),
  • PSA: 204.12000
  • LogP: -1.85150

p-Nitrophenyl 2-O-(β-L-Fucopyranosyl)-β-D-galactopyranoside Pricemore >>

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